molecular formula C8H7Cl2N5O2 B5874277 2-[(E)-(2,5-dichlorophenyl)methylideneamino]-1-nitroguanidine

2-[(E)-(2,5-dichlorophenyl)methylideneamino]-1-nitroguanidine

Cat. No.: B5874277
M. Wt: 276.08 g/mol
InChI Key: HKVYFAICOVTRQG-UUILKARUSA-N
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Description

2-[(E)-(2,5-dichlorophenyl)methylideneamino]-1-nitroguanidine is a synthetic organic compound characterized by its unique structure, which includes a dichlorophenyl group and a nitroguanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(2,5-dichlorophenyl)methylideneamino]-1-nitroguanidine typically involves the condensation of 2,5-dichlorobenzaldehyde with nitroguanidine under specific reaction conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid, to facilitate the condensation process. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated by filtration, followed by recrystallization from a suitable solvent to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(2,5-dichlorophenyl)methylideneamino]-1-nitroguanidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(E)-(2,5-dichlorophenyl)methylideneamino]-1-nitroguanidine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes or receptors, leading to the modulation of cellular processes. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties may involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-(2,5-difluorophenyl)methylideneamino]-1-nitroguanidine
  • 2-[(E)-(2,5-dibromophenyl)methylideneamino]-1-nitroguanidine
  • 2-[(E)-(2,5-dimethylphenyl)methylideneamino]-1-nitroguanidine

Uniqueness

2-[(E)-(2,5-dichlorophenyl)methylideneamino]-1-nitroguanidine is unique due to the presence of the dichlorophenyl group, which imparts specific chemical and biological properties. The dichlorophenyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds with different substituents.

Properties

IUPAC Name

2-[(E)-(2,5-dichlorophenyl)methylideneamino]-1-nitroguanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N5O2/c9-6-1-2-7(10)5(3-6)4-12-13-8(11)14-15(16)17/h1-4H,(H3,11,13,14)/b12-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVYFAICOVTRQG-UUILKARUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=NN=C(N)N[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)/C=N/N=C(\N)/N[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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